A Technical Guide to (2-Bromo-4-chlorophenyl)methanamine hydrochloride (CAS 2048273-70-5): Synthesis, Properties, and Applications in Pharmaceutical Research
A Technical Guide to (2-Bromo-4-chlorophenyl)methanamine hydrochloride (CAS 2048273-70-5): Synthesis, Properties, and Applications in Pharmaceutical Research
Executive Summary: (2-Bromo-4-chlorophenyl)methanamine hydrochloride is a halogenated benzylamine derivative that serves as a pivotal structural motif and key intermediate in the synthesis of complex organic molecules.[1][2] Its unique arrangement of electron-withdrawing bromine and chlorine substituents on the phenyl ring, combined with the reactive primary amine, provides a versatile scaffold for medicinal chemists and drug development professionals.[1] This guide offers an in-depth analysis of its chemical properties, provides validated protocols for its synthesis and characterization, explores its synthetic utility, and discusses its applications in the development of novel therapeutic agents, particularly in areas such as neurological disorders and antimicrobial research.[1]
Chemical Identity and Physicochemical Properties
The foundational characteristics of a synthetic building block dictate its reactivity, solubility, and handling requirements. The properties of (2-Bromo-4-chlorophenyl)methanamine hydrochloride are heavily influenced by the presence of two distinct halogen atoms and the hydrochloride salt form, which enhances its stability and aqueous solubility compared to the free base.
Nomenclature and Identifiers
Precise identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.
| Property | Value |
| IUPAC Name | (2-bromo-4-chlorophenyl)methanamine;hydrochloride[1] |
| CAS Number | 2048273-70-5[3][4] |
| Molecular Formula | C₇H₈BrCl₂N[4] |
| Molecular Weight | 256.96 g/mol |
| InChI Key | XHOQKXSBHAEKME-UHFFFAOYSA-N[5] |
| MDL Number | MFCD30609557 |
Structural Analysis
The molecule's structure features a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a chlorine atom. The methanamine group (-CH₂NH₂) is attached to the 1-position and is protonated to form the hydrochloride salt. The electron-withdrawing nature of the halogens modulates the reactivity of both the aromatic ring and the benzylic amine.[1]
Caption: Chemical structure of (2-Bromo-4-chlorophenyl)methanamine hydrochloride.
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | ≥96% | |
| Storage Temperature | Room Temperature |
Synthesis and Manufacturing
The synthesis of (2-Bromo-4-chlorophenyl)methanamine hydrochloride is typically achieved through multi-step pathways that require careful control of reaction conditions to ensure high yield and purity.[1] The choice of route often depends on the availability of starting materials and the desired scale of production.
Common Synthetic Pathways
Two prevalent strategies for synthesizing the core benzylamine structure are:
-
Reductive Amination: This is a highly efficient method starting from the corresponding aldehyde, 2-bromo-4-chlorobenzaldehyde. The aldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.
-
Catalytic Hydrogenation of Oximes: This pathway involves the conversion of a halogenated aromatic compound to its corresponding oxime, which is subsequently hydrogenated to yield the primary amine.[6] This method can offer high yields and selectivity.[6]
Detailed Synthesis Protocol: Reductive Amination
This protocol details a representative lab-scale synthesis via reductive amination, a common and reliable method.
Step 1: Imine Formation and In-Situ Reduction
-
To a solution of 2-bromo-4-chlorobenzaldehyde (1.0 equiv) in anhydrous methanol (10 volumes), add ammonium acetate (5.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Rationale: Portion-wise addition is a critical safety and process control step to manage the exothermic reaction and prevent runaway conditions. NaBH₄ is a mild reducing agent, which selectively reduces the imine without affecting the aryl halides.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours until TLC analysis indicates complete consumption of the imine intermediate.
Step 2: Work-up and Extraction
-
Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~2 to decompose excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add deionized water and basify the aqueous solution with 2M sodium hydroxide (NaOH) to a pH of >10 to deprotonate the amine salt, yielding the free base.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (2-Bromo-4-chlorophenyl)methanamine free base.
Step 3: Salt Formation and Purification
-
Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Continue addition until no further precipitation is observed.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield (2-Bromo-4-chlorophenyl)methanamine hydrochloride as a solid.
Analytical Validation Workflow
Ensuring the identity and purity of the final compound is paramount. A standard analytical workflow validates the successful synthesis.
Caption: A typical workflow for the analytical validation of the synthesized compound.
Chemical Reactivity and Synthetic Utility
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the differential reactivity of its functional groups.
-
Amine Group: The primary amine is a potent nucleophile, readily participating in reactions such as N-alkylation, acylation, and the formation of Schiff bases.[1]
-
Aryl Halides: The bromine and chlorine atoms on the aromatic ring are suitable for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1] The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed coupling reactions, allowing for selective functionalization.
Caption: Synthetic utility of the title compound, highlighting key reaction pathways.
Applications in Drug Discovery and Development
The structural framework of (2-Bromo-4-chlorophenyl)methanamine is present in various biologically active molecules. Its primary role is as a starting material for constructing more complex pharmaceutical agents.[7]
-
Neurological Disorders: The phenylmethanamine scaffold is a common feature in compounds targeting the central nervous system. This intermediate is used in the synthesis of molecules with potential antidepressant or antipsychotic activities.[1]
-
Antimicrobial Agents: Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] The mechanism may involve the disruption of bacterial cell wall synthesis.[1]
-
Antimalarial Research: The compound has also been explored as a building block for potential antimalarial agents.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous nature.[8]
Hazard Identification
| Hazard | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P305+P351+P338 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[8]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.
Storage and Stability
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Conclusion
(2-Bromo-4-chlorophenyl)methanamine hydrochloride is a high-value synthetic intermediate whose utility in pharmaceutical R&D is well-established. Its distinct pattern of halogenation provides a template for creating diverse molecular libraries through well-understood synthetic transformations. By providing reliable protocols and a clear overview of its reactivity and safety, this guide serves as a comprehensive resource for researchers leveraging this compound to advance the frontiers of drug discovery.
References
-
(4-chlorophenyl)methanamine | CAS#:20032-75-1. (n.d.). Chemsrc. Retrieved December 12, 2023, from [Link]
-
(2-Bromo-4-chlorophenyl)methanamine hydrochloride. (n.d.). MySkinRecipes. Retrieved December 12, 2023, from [Link]
- US6340773B1 - Preparation of halogenated primary amines. (n.d.). Google Patents.
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